molecular formula C21H25F3N4O2 B2426037 3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide CAS No. 1775470-87-5

3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide

Cat. No.: B2426037
CAS No.: 1775470-87-5
M. Wt: 422.452
InChI Key: NQHMTXGTLQRJRZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a complex organic compound featuring a methoxyphenyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine moiety

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2/c1-14-25-18(21(22,23)24)13-19(26-14)28-11-9-16(10-12-28)27-20(29)8-5-15-3-6-17(30-2)7-4-15/h3-4,6-7,13,16H,5,8-12H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHMTXGTLQRJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC=C(C=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-ethylphenyl)carbamoyl)-2-((4-(p-tolylamino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
  • 2-((4-((4-ethoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-((4-ethylphenyl)carbamoyl)acetamide
  • N-((4-ethylphenyl)carbamoyl)-2-((4-((4-methoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide

Uniqueness

3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted pyrimidine ring and piperidine moiety are particularly noteworthy, as they may enhance its stability, bioavailability, and interaction with molecular targets.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Methoxyphenyl group : Enhances lipophilicity and may contribute to interactions with biological targets.
  • Pyrimidinylpiperidine moiety : Known for its role in various pharmacological activities, particularly in modulating receptor activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine and piperidine exhibit significant anticancer properties. The compound under review has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymes : The compound has been linked to the inhibition of thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
  • Cell Cycle Arrest : Research indicates that it causes cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against several bacterial strains. In vitro assays have shown effective inhibition of bacterial growth, suggesting potential as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds suggests that this compound may also exhibit similar effects. It could potentially inhibit pro-inflammatory cytokines, thereby reducing inflammation .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate growth and survival.

Case Studies

StudyFindings
Zhang et al. (2014)Demonstrated anticancer effects through enzyme inhibition; significant reduction in tumor growth in vivo.
Kumar et al. (2009)Reported anti-inflammatory properties; reduced levels of inflammatory markers in treated models.
Tan et al. (2006)Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria; potential for therapeutic use against infections.

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